(2S,3R,4R,5R)-2,3,4,5,6-Pentahydroxyhexyl 6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
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Overview
Description
Preparation Methods
The synthesis of 9-OxoOTrE typically involves the oxidation of linoleic acid. One common method is through the action of lipoxygenases, which catalyze the formation of hydroperoxides from linoleic acid. These hydroperoxides can then be further oxidized to form 9-OxoOTrE . Industrial production methods may involve similar enzymatic processes or chemical oxidation techniques, ensuring high purity and yield .
Chemical Reactions Analysis
9-OxoOTrE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other oxo fatty acids.
Reduction: Reduction reactions can convert it back to its hydroxy derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
9-OxoOTrE has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study oxidation and reduction reactions of fatty acids.
Medicine: Its antimicrobial properties make it a potential candidate for developing new antimicrobial agents.
Industry: It is used in the formulation of various biochemical assays and as a standard in lipid research.
Mechanism of Action
The mechanism of action of 9-OxoOTrE involves its interaction with specific receptors that regulate transcription factors and downstream genes responsible for plant defenses and growth adjustments. It mimics natural oxylipins, modulating gene expression related to stress and developmental pathways in plants . Additionally, its electrophilic nature contributes to its antimicrobial activity by interacting with microbial cell components .
Comparison with Similar Compounds
9-OxoOTrE is unique among oxo fatty acids due to its specific structure and biological activities. Similar compounds include:
9-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: A hydroxy derivative with different biological activities.
13-Oxo-9Z,11E,15Z-octadecatrienoic acid: Another oxo fatty acid with distinct properties and applications.
These compounds share structural similarities but differ in their specific functional groups and biological roles, highlighting the uniqueness of 9-OxoOTrE.
Properties
Molecular Formula |
C23H32O11 |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C23H32O11/c1-11(5-7-17(27)33-10-16(26)21(30)20(29)15(25)8-24)4-6-13-19(28)18-14(9-34-23(18)31)12(2)22(13)32-3/h4,15-16,20-21,24-26,28-30H,5-10H2,1-3H3/b11-4+/t15-,16+,20-,21-/m1/s1 |
InChI Key |
SNAAPQUXFQWEQT-XZCIPBQZSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCC(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
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